molecular formula C16H29NO6S B12684515 Einecs 303-473-4 CAS No. 94199-97-0

Einecs 303-473-4

Cat. No.: B12684515
CAS No.: 94199-97-0
M. Wt: 363.5 g/mol
InChI Key: BRYDVHFTJJSWQR-UHFFFAOYSA-N
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Description

Historical Perspectives on Sulfonic Acid-Amine Complexes in Chemical Science

The study of organosulfur compounds, including sulfonic acids, has been a significant area of organic chemistry since the 19th century. britannica.comtandfonline.com Sulfonic acids, with the general formula RSO₃H, are noted for their strong acidic properties and their role as intermediates in the synthesis of a wide range of products, including detergents and dyes. britannica.com The development of synthetic detergents, in particular, marks a key historical milestone. The first synthetic detergents were developed in Germany during World War I to create soap substitutes from non-fat-based sources. britannica.comsolimix.com Early versions included short-chain alkylnaphthalene-sulfonates. britannica.com

The interaction between acids and amines to form salts or complexes is a fundamental concept in chemistry. In the context of sulfonic acids, their reaction with amines like triethanolamine (B1662121) creates complexes with specific physicochemical properties. The formation of amine complexes with sulfur trioxide derivatives is a recognized method for preparing certain sulfonic acids. britannica.com More recently, research has explored the nucleation of particles from sulfuric acid and amines in atmospheric science, highlighting the fundamental interactions between these two classes of compounds. acs.org The history of these complexes is therefore intertwined with the advancement of synthetic organic chemistry, the industrial production of cleaning agents, and the study of molecular interactions. researchgate.netacs.org

Nomenclature and Definitional Frameworks within European Chemical Inventories (e.g., EINECS)

The identifier "Einecs 303-473-4" originates from the European Inventory of Existing Commercial Chemical Substances (EINECS). europa.eu This inventory was established to list all chemical substances that were commercially available in the European Community between January 1, 1971, and September 18, 1981. chemsafetypro.comcirs-reach.com Substances listed in EINECS are considered "phase-in" substances under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.euchemradar.com

The EC number, which encompasses EINECS, ELINCS (European List of Notified Chemical Substances), and NLP (No-Longer Polymers) lists, is a seven-digit numerical identifier in the format XXX-XXX-X. chemradar.com It serves as the primary substance identifier within the EU regulatory framework, providing a standardized way to name and inventory chemicals for regulatory purposes. europa.eueuropa.eu An accurate substance identification is a foundational requirement for compliance with regulations like REACH and CLP (Classification, Labelling and Packaging). europa.euintertek.com Under REACH, a "substance" is defined not just as a pure chemical compound but as a material obtained by a manufacturing process, which may include additives and impurities. cnrs.fr This definition is crucial for complex reaction products and coordination compounds like this compound.

Broad Classification and Relevance within Organic Chemistry and Materials Science

From a chemical classification standpoint, this compound is an organosulfur compound and, more specifically, a salt or complex formed between an aromatic sulfonic acid and an alkanolamine. vulcanchem.combritannica.com Its structure contains both a hydrophobic part (the diethylbenzene group) and a hydrophilic part (the sulfonic acid and triethanolamine groups). This dual nature makes it an amphiphilic compound. wikipedia.orgresearchgate.net

Amphiphiles are molecules that possess both water-loving (hydrophilic) and fat-loving (lipophilic) properties. wikipedia.org This characteristic is the basis for their most significant application: as surfactants. Surfactants, or surface-active agents, reduce the surface tension between two liquids or between a liquid and a solid. ontosight.ai The amphiphilic nature of this compound allows it to function as an emulsifier, stabilizing oil-in-water mixtures, and as a detergent, aiding in the removal of dirt and grease. ontosight.ai

In materials science, sulfonic acid-functionalized materials are valued for their catalytic properties and their use in creating polymers and coatings. mdpi.compatsnap.comontosight.ai The incorporation of sulfonic acid groups can significantly enhance the water solubility of a compound. britannica.com The relevance of this compound lies in its function as a surfactant in industrial cleaning agents and cosmetic formulations. vulcanchem.com

Table 2: Physicochemical Characteristics

Property Description
Physical State Tends to be a viscous liquid or crystalline solid at room temperature, typical for sulfonic acids. researchgate.net
Solubility Exhibits high solubility in polar solvents such as water, ethanol, and DMSO due to its ionic and hydrophilic components. vulcanchem.com
Amphiphilic Nature Possesses both hydrophilic (sulfonate and hydroxyl groups) and hydrophobic (diethylbenzene ring) regions, classifying it as a surfactant. wikipedia.orgontosight.ai
Complex Formation The triethanolamine moiety acts as a ligand, forming a coordination complex with the sulfonic acid. vulcanchem.com

Overview of Research Trajectories for Related Surfactant and Complexing Agents

The field of surfactants and complexing agents is undergoing significant evolution, driven by demands for improved performance, sustainability, and environmental compatibility. A major research trajectory is the development of bio-based surfactants, which are derived from renewable resources like plants or microorganisms. mdpi.comtransparencymarketresearch.comcredenceresearch.com This trend is fueled by increasing consumer awareness and stricter environmental regulations aimed at reducing the impact of petrochemical-based products. transparencymarketresearch.comcredenceresearch.com The global market for bio-based surfactants is projected to grow significantly, with research focusing on enhancing their performance and cost-effectiveness. transparencymarketresearch.comfactmr.com

Another active area of research is the design of novel complexing agents, also known as chelating agents, for a wide array of applications. mdpi.comlohtragon.com These agents are crucial for controlling metal ions in various industrial processes, water treatment, and medicine. lohtragon.comresearchgate.net Recent advancements have focused on creating more versatile and kinetically stable complexing agents. mdpi.commdpi.comnih.gov For instance, new agents are being developed for use in redox flow batteries and for the targeted delivery of radiopharmaceuticals in medical applications. mdpi.commdpi.com The overarching goal in both surfactant and complexing agent research is to innovate materials that are not only highly effective but also sustainable and environmentally benign. mdpi.comresearchgate.net

Properties

CAS No.

94199-97-0

Molecular Formula

C16H29NO6S

Molecular Weight

363.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid

InChI

InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2

InChI Key

BRYDVHFTJJSWQR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO

Origin of Product

United States

Advanced Synthetic Methodologies and Reaction Pathways

Stereoselective and Regioselective Synthesis of 2,4-Diethylbenzenesulphonic Acid and its Derivatives

The synthesis of 2,4-diethylbenzenesulphonic acid is foundational to producing the final complex. Achieving high regioselectivity—the preferential sulfonation at a specific position on the diethylbenzene ring—is a significant challenge due to the activating nature of the two ethyl groups.

Standard electrophilic substitution reactions on diethylbenzene tend to yield a mixture of isomers. However, specific strategies can be employed to control the reaction's regioselectivity. One method involves the direct sulfonylation of 2,4-diethylphenol (B3059003) using chlorosulfonic acid, where the directing effect of the hydroxyl group can guide the sulfonyl group to the desired position, though conditions must be carefully controlled to prevent overreaction. evitachem.com

Another approach to achieve high purity of a specific isomer is through the principle of differential desulfonation. A mixture of diethylbenzenesulfonic acid isomers can be subjected to conditions where the meta isomer is desulfonated at a different rate than the ortho and para isomers, allowing for the isolation of a highly pure product. researchgate.net While literature specifically detailing stereoselective routes for this exact molecule is scarce, the principles of using chiral auxiliaries or catalysts, common in modern organic synthesis for creating specific stereoisomers, could theoretically be applied to derivatives. beilstein-journals.orgnih.gov

Key synthetic routes for producing derivatives, such as the corresponding sulfonyl chloride, provide insight into the reactivity of the sulfonic acid. For instance, 2,4-diethylbenzenesulfonic acid can be treated with reagents like thionyl chloride or phosphorus pentachloride to yield 2,4-diethylphenylsulfonyl chloride, a versatile intermediate for producing sulfonamides and other derivatives. evitachem.com

Table 1: Synthetic Reactions for 2,4-Diethylbenzenesulphonic Acid and its Derivatives

Reactant(s) Reagent(s) Product Reaction Type Reference
2,4-Diethylphenol Chlorosulfonic Acid 2,4-Diethylbenzenesulphonic Acid Sulfonylation evitachem.com
2,4-Diethylbenzenesulphonic Acid Thionyl Chloride / PCl₅ 2,4-Diethylphenylsulfonyl chloride Chlorination evitachem.com
1-Chloro-2,4-dinitrobenzene Sodium Sulfite, then Iron 2,4-Diaminobenzenesulfonic Acid Sulfonation and Reduction chemicalbook.com
m-Phenylenediamine Sulfur Trioxide 2,4-Diaminobenzenesulfonic Acid Sulfonation chemicalbook.com

Optimized Complex Formation Strategies for Sulfonic Acid-Triethanolamine Conjugates

The formation of the title compound is an acid-base neutralization reaction between 2,4-diethylbenzenesulphonic acid and triethanolamine (B1662121). Optimization of this process focuses on achieving high yield, purity, and specific physical forms, such as stable aqueous slurries or protic ionic liquids (PILs). researchgate.netgoogle.com

A common method involves mixing the linear alkylbenzene sulfonic acid with a sufficient amount of triethanolamine in the presence of water. google.com The reaction is typically a straightforward proton transfer from the strong sulfonic acid to the nitrogen atom of the amine. The optimization of this process often involves controlling the final pH of the mixture. For related compounds, aqueous slurries with a final pH between 2.0 and 6.0 have been shown to possess desirable properties. google.com

The synthesis of such amine-sulfonic acid salts can also be viewed as the formation of a Protic Ionic Liquid (PIL). Ten different PILs based on triethanolammonium (B1229115) cations were synthesized via a proton transfer reaction from various sulfonic acids to triethanolamine. researchgate.net These syntheses are typically performed by mixing equimolar amounts of the acid and base, followed by drying under a high vacuum to remove any residual water. researchgate.net Characterization using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy confirms the formation of the salt. researchgate.net

Table 2: Conditions for Sulfonic Acid-Triethanolamine Complex Formation

Acid Component Base Component Solvent Key Parameter Product Type Reference
Linear Alkylbenzene Sulfonic Acid Triethanolamine Water pH control (2.0-6.0) Aqueous Detergent Slurry google.com
Various Sulfonic Acids Triethanolamine None (neat) Equimolar amounts, vacuum drying Protic Ionic Liquid (PIL) researchgate.net

Green Chemistry Approaches in the Synthesis of Related Organosulfur Compounds

Traditional methods for synthesizing organosulfur compounds often rely on harsh reagents and volatile organic solvents. Modern green chemistry principles offer more sustainable alternatives that are applicable to the synthesis of compounds like 2,4-diethylbenzenesulphonic acid.

Key green methodologies include:

Mechanochemistry : The use of ball-milling for organic transformations offers a solvent-free or low-solvent approach. This technique has been successfully applied to the synthesis of various organosulfur heterocycles from readily available starting materials, avoiding hazardous solvents. acs.org

Deep Eutectic Solvents (DES) : DES are gaining attention as biodegradable and low-cost green solvents that can replace traditional volatile organic compounds (VOCs). They have been used as alternative media for a variety of reactions to prepare organosulfur compounds, including aromatic substitution reactions. benthamdirect.com

Magnetically Recoverable Catalysts : These catalysts, often based on magnetic iron nanoparticles, facilitate easy separation and reuse, reducing waste and operational costs. They have been developed for the efficient multicomponent synthesis of valuable organosulfur compounds under mild conditions. rsc.orgbohrium.com

Photoredox Catalysis : Visible light-promoted synthesis using organocatalysts like Eosin Y provides a metal-free pathway for creating C-S bonds. This method offers an efficient route to thioethers through oxidative coupling under convenient reaction conditions. chemmethod.com

Table 3: Green Chemistry Strategies for Organosulfur Compound Synthesis

Methodology Key Feature Advantages Example Application Reference
Mechanochemistry Solvent-free synthesis via ball-milling Reduced solvent waste, transition-metal-free Synthesis of organosulfur heterocycles acs.org
Deep Eutectic Solvents (DES) Use of biodegradable, low-volatility solvents Replaces VOCs, low cost, high thermal stability Aromatic substitution reactions benthamdirect.com
Magnetic Catalysts Magnetically recoverable nanoparticles Easy catalyst recovery and reuse, reduced waste Multicomponent synthesis of organosulfur compounds rsc.orgbohrium.com
Photoredox Catalysis Visible light and organocatalysts (e.g., Eosin Y) Metal-free, mild conditions, energy-efficient Construction of thioethers via oxidative coupling chemmethod.com

Mechanistic Investigations of Amine-Acid Neutralization and Salt Formation

The reaction between a sulfonic acid and an amine like triethanolamine is fundamentally a proton transfer event, leading to the formation of an ion pair. Mechanistic studies, including computational chemistry, have provided detailed insights into this process.

The initial step is the transfer of the acidic proton from the sulfonic acid group (-SO₃H) to the basic nitrogen atom of the triethanolamine. This results in the formation of a triethanolammonium cation and a sulfonate anion, which are held together by electrostatic attraction. researchgate.net

However, the interaction is more complex than a simple ion pair due to extensive hydrogen bonding. Quantum chemical calculations on related systems, such as triethanolamine with sulfonamides, reveal the formation of multiple intermolecular hydrogen bonds. researchgate.net In the case of the 2,4-diethylbenzenesulphonic acid-triethanolamine complex, hydrogen bonds can form between the protons of the triethanolamine's hydroxyl (-OH) groups and the oxygen atoms of the sulfonate (-SO₃⁻) group. Additionally, an intramolecular hydrogen bond can exist within the triethanolammonium cation between the newly acquired proton on the nitrogen (N-H⁺) and the oxygen of one of the hydroxyethyl (B10761427) arms. researchgate.net

Studies on particle formation from sulfuric acid and various amines show that the stability of the resulting acid-base clusters is highly dependent on the amine's structure and basicity, as well as its capacity for hydrogen bonding. escholarship.org The presence of multiple hydroxyl groups in triethanolamine allows for a robust network of hydrogen bonds, significantly stabilizing the resulting salt complex.

Post-Synthetic Modifications and Functionalization of the Complex

Once the 2,4-diethylbenzenesulphonic acid-triethanolamine complex is formed, it can undergo further chemical reactions, a process known as post-synthetic modification (PSM). These modifications can be targeted at either the aromatic ring of the sulfonate anion or the hydroxyl groups of the triethanolammonium cation.

The benzene (B151609) ring of the 2,4-diethylbenzenesulfonate moiety remains susceptible to electrophilic substitution reactions. Due to the electron-withdrawing nature of the sulfonic acid group, these substitutions are directed to the 3 and 5 positions. vulcanchem.com This allows for the introduction of new functional groups that can tune the properties of the complex.

Table 4: Post-Synthetic Modification Reactions on the Aromatic Ring

Reaction Reagent(s) Position of Substitution Product Reference
Nitration Nitric Acid (at 0–5°C) 3-position 3-nitro-2,4-diethylbenzenesulfonic acid complex vulcanchem.com
Halogenation Br₂ / FeBr₃ 3-position 3-bromo-2,4-diethylbenzenesulfonic acid complex vulcanchem.com

The hydroxyl groups on the triethanolamine portion of the complex also present opportunities for functionalization. These groups can potentially undergo reactions typical of alcohols, such as esterification or etherification, to attach other molecular fragments. The principles of post-synthetic modification are well-established in materials science, for instance in the functionalization of metal-organic frameworks (MOFs) where pendant amine or hydroxyl groups are modified after the framework has been constructed. rsc.orgnih.gov Applying these principles would allow for the creation of more complex, tailor-made molecules based on the initial sulfonic acid-amine salt.

Molecular Structure, Bonding, and Intermolecular Interactions

Spectroscopic Characterization Techniques for Elucidating Molecular Architecture and Conformation

Advanced NMR techniques would provide profound insights into the connectivity and spatial arrangement of atoms within the triethanolammonium (B1229115) cation and the diethylbenzenesulfonate anion.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons of the 2,4-diethylbenzenesulfonate anion, as well as for the protons of the triethanolammonium cation. The aromatic protons would likely appear as a complex multiplet pattern in the downfield region (typically 7.0-8.0 ppm) due to their distinct chemical environments. The ethyl groups on the benzene (B151609) ring would give rise to a triplet for the methyl protons and a quartet for the methylene (B1212753) protons. For the triethanolammonium cation, the methylene protons adjacent to the oxygen and nitrogen atoms would exhibit characteristic shifts, likely in the range of 3.0-4.0 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by providing information on the carbon framework. The 2,4-diethylbenzenesulfonate anion would display six aromatic carbon signals, with the sulfonated carbon and the ethyl-substituted carbons showing distinct chemical shifts. The ethyl group carbons would also be readily identifiable. The triethanolammonium cation would exhibit signals for the methylene carbons, with their chemical shifts influenced by the neighboring heteroatoms. For a similar compound, N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES), 13C NMR data has been recorded, which can serve as a reference. nih.gov

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals. COSY would reveal the coupling relationships between protons, while HSQC would correlate directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) would further elucidate the connectivity by showing correlations between protons and carbons separated by two or three bonds.

Solid-State NMR: In the absence of single-crystal X-ray diffraction data, solid-state NMR could provide information about the structure and dynamics of the compound in the solid state. It could reveal details about the local environment of the atoms and the presence of different polymorphs.

A hypothetical ¹H and ¹³C NMR chemical shift table based on the analysis of similar compounds is presented below:

Assignment Hypothetical ¹H NMR δ (ppm) Hypothetical ¹³C NMR δ (ppm)
2,4-Diethylbenzenesulfonate
Aromatic CH7.0 - 7.8125 - 145
Ethyl -CH₂-2.6 - 2.8~28
Ethyl -CH₃1.2 - 1.4~15
Triethanolammonium
-N-CH₂-3.0 - 3.5~55
-O-CH₂-3.6 - 4.0~60
-OHVariable-

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of Einecs 303-473-4 would be dominated by the characteristic absorption bands of its functional groups. The sulfonate group (-SO₃⁻) of the anion would exhibit strong and characteristic stretching vibrations, typically in the regions of 1250-1120 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric). The aromatic ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The triethanolammonium cation would be characterized by a broad O-H stretching band from the hydroxyl groups, typically in the 3500-3200 cm⁻¹ range, and C-N and C-O stretching vibrations in the fingerprint region. FT-IR spectra for the related compound N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES) are available and show these characteristic bands. nih.govspectrabase.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. The aromatic ring vibrations are often strong in Raman spectra. The S-O stretching vibrations of the sulfonate group would also be observable. Raman spectra for BES are also available for comparison. nih.gov

A table of expected characteristic vibrational frequencies is provided below:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) (FT-IR) Expected Wavenumber (cm⁻¹) (Raman)
O-H (Alcohol)Stretching3500-3200 (broad)3500-3200 (weak)
C-H (Aromatic)Stretching3100-30003100-3000 (strong)
C-H (Aliphatic)Stretching3000-28503000-2850 (strong)
C=C (Aromatic)Stretching1600-14501600-1450 (strong)
S=O (Sulfonate)Asymmetric Stretching1250-11201250-1120 (weak)
S=O (Sulfonate)Symmetric Stretching1070-10301070-1030 (strong)
C-O (Alcohol)Stretching1150-10501150-1050 (medium)
C-N (Amine)Stretching1250-10201250-1020 (medium)

Mass spectrometry provides information about the mass-to-charge ratio of ions and is a crucial technique for molecular weight determination and structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS would allow for the precise determination of the molecular formula of the intact ionic pair or its constituent ions. Electrospray ionization (ESI) would be a suitable technique for analyzing this pre-ionized compound. In positive ion mode, the triethanolammonium cation would be observed, while in negative ion mode, the 2,4-diethylbenzenesulfonate anion would be detected.

Tandem Mass Spectrometry (MS/MS): MS/MS experiments on the isolated ions would reveal their fragmentation patterns, providing further structural confirmation. For the triethanolammonium cation, characteristic losses of water and ethylene (B1197577) oxide would be expected. The fragmentation of the 2,4-diethylbenzenesulfonate anion would likely involve the loss of SO₃ and cleavage of the ethyl groups. Mass spectral data for BES shows a precursor ion [M+H]⁺ at m/z 214.0744 and fragment ions at m/z 196.1, 152.1, and 108.2, corresponding to sequential losses from the parent molecule. nih.gov

Examination of Intermolecular Forces and Their Influence on Complex Stability

Beyond the primary electrostatic and hydrogen bonding interactions, other intermolecular forces contribute to the stability of the crystal lattice.

Van der Waals Forces: Dispersion forces would be present between the aliphatic and aromatic portions of the molecules.

π-π Stacking: The aromatic rings of the 2,4-diethylbenzenesulfonate anions could potentially engage in π-π stacking interactions, further stabilizing the crystal structure.

C-H···π Interactions: The ethyl groups of the anion could also participate in C-H···π interactions with the aromatic rings of neighboring anions.

The collective effect of these varied intermolecular forces determines the stability of the crystalline complex. The high solubility of this compound in polar solvents is a direct consequence of the strong ion-dipole and hydrogen bonding interactions that can be formed with solvent molecules, which can overcome the lattice energy of the solid. vulcanchem.com

Mechanistic Studies of Chemical Reactivity and Catalysis

Reaction Kinetics and Thermodynamics of Complex Dissociation and Formation

Benzyldimethyl(octadecyl)ammonium chloride, as a cationic surfactant, exhibits complex solution behavior dominated by the formation of aggregates known as micelles. This self-assembly is a thermodynamically spontaneous process driven by the hydrophobic effect, which minimizes the unfavorable interaction between the long octadecyl chain and water molecules. wikipedia.org The key parameter governing this process is the Critical Micelle Concentration (CMC), the concentration above which micelles form. wikipedia.org

The formation of these complexes is highly sensitive to the composition of the aqueous medium. The presence of electrolytes, such as inorganic salts, significantly influences the CMC. The addition of salts reduces the electrostatic repulsion between the positively charged head groups of the surfactant molecules, thereby promoting aggregation at lower concentrations. ekb.eg This effect generally increases with higher salt concentrations, leading to a lower CMC. ekb.egekb.eg

Below is a data table illustrating the effect of salt concentration on the Critical Micelle Concentration (CMC) of a representative Benzalkonium Chloride (BAC) surfactant.

Table 1: Effect of Salt Concentration on Critical Micelle Concentration (CMC) of Benzalkonium Chloride (BAC) at 298.15 K Data derived from studies on representative benzalkonium chlorides. ekb.eg

MediumSalt ConcentrationCMC (mol/L)
Pure Water0 MHighest
Aqueous Salt Solution0.001 MLower
Aqueous Salt Solution0.01 MLower still
Aqueous Salt Solution0.1 MLowest

Role of the Compound in Organic Transformations (e.g., as a Catalyst, Phase Transfer Agent)

Benzyldimethyl(octadecyl)ammonium chloride belongs to the class of quaternary ammonium (B1175870) salts that are highly effective as Phase-Transfer Catalysts (PTCs). princeton.edu PTCs are instrumental in organic synthesis for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. researchgate.netias.ac.in The catalytic action overcomes the phase boundary barrier, often leading to faster reaction rates, milder reaction conditions, and higher product yields. ias.ac.in

The mechanism of phase-transfer catalysis involves the quaternary ammonium cation (Q⁺), such as the benzyldimethyl(octadecyl)ammonium ion, forming an ion pair with a reactive anion (Y⁻) from the aqueous phase. operachem.com Due to the lipophilic nature of the long octadecyl and benzyl (B1604629) groups, this new ion pair (Q⁺Y⁻) has sufficient solubility to be transferred into the organic phase. ias.ac.in Once in the organic phase, the anion is poorly solvated and highly reactive, often described as a "naked" anion, allowing it to readily react with an organic substrate. princeton.edu

This catalytic cycle is employed in a wide array of organic transformations. The effectiveness of the catalyst is dependent on its ability to efficiently extract the reactive anion from the aqueous or solid phase and transfer it to the organic phase where the reaction occurs. ias.ac.in

Table 2: Representative Organic Transformations Facilitated by Quaternary Ammonium Phase-Transfer Catalysts

Reaction TypeDescription
Nucleophilic Substitution Facilitates the reaction of an organic halide (in the organic phase) with a nucleophile like cyanide or hydroxide (B78521) (from the aqueous phase). princeton.eduoperachem.com
Alkylation (C, O, N, S) Enables the alkylation of various substrates by transferring anionic nucleophiles (e.g., enolates, phenoxides) into the organic phase to react with alkylating agents. princeton.edu
Carbene Addition Used in the generation of dihalocarbenes (e.g., from chloroform (B151607) and NaOH) and their subsequent addition to alkenes to form cyclopropanes. ias.ac.in
Oxidation Reactions Transfers oxidizing agents like permanganate (B83412) or dichromate into the organic phase to oxidize alcohols or alkenes.
Polymerization Can act as a curing accelerator for polymer polymerization, such as with epoxy resins.

Degradation Pathways and Mechanisms under Varied Chemical Conditions

The chemical stability of Benzyldimethyl(octadecyl)ammonium chloride is subject to degradation through several pathways, including biodegradation and chemical decomposition under specific conditions.

Biodegradation: In environmental and biological systems, the primary degradation mechanism is initiated by microbial action. The principal pathway involves the enzymatic cleavage of the C-alkyl-N bond, which separates the long octadecyl chain from the nitrogen atom. scispace.com This initial step results in the formation of benzyldimethylamine. scispace.com Subsequent steps involve sequential demethylation to yield benzylmethylamine and then benzylamine (B48309). scispace.com These intermediates are further metabolized via oxidation, forming benzaldehyde (B42025) and then benzoic acid, which can be integrated into central metabolic pathways. scispace.com This biodegradation is a critical process for the environmental detoxification of the compound. nih.gov

Chemical Degradation:

Thermal Degradation: The thermal stability of quaternary ammonium salts is influenced by their molecular structure. The presence of benzyl groups is known to promote degradation pathways at elevated temperatures. nih.gov Studies show that these compounds are relatively unstable in a solid, solvent-less state but exhibit greater stability in solution. researchgate.net

Degradation in Water Treatment: During chlorination processes, benzylamine derivatives, which are products of BAC biodegradation, can degrade further. The reaction pathways involve the formation of imines and subsequent hydrolysis to aldehydes (e.g., benzaldehyde) and lower-order amines. researchgate.net

Table 3: Degradation Pathways and Key Intermediates of Benzyldimethyl(octadecyl)ammonium chloride

Degradation TypeKey MechanismPrimary IntermediatesFinal Products
Biodegradation Enzymatic Calkyl-N bond cleavage, demethylation, oxidation. scispace.comBenzyldimethylamine, Benzylmethylamine, Benzylamine, Benzaldehyde. scispace.comBenzoic Acid, further metabolites. scispace.com
Thermal Degradation Hofmann elimination and nucleophilic substitution. researchgate.netAlkenes, Tertiary Amines, Benzyl derivatives.Varies with conditions.
Chlorination Chlorine transfer to nitrogen, elimination, and hydrolysis. researchgate.netImines, Benzaldehyde, Formaldehyde, lower amines. researchgate.netVaries with conditions.

Solvent Effects on Reactivity and Complex Stability

The choice of solvent profoundly impacts the stability and reactivity of Benzyldimethyl(octadecyl)ammonium chloride, influencing everything from its thermal stability to its efficacy as a phase-transfer catalyst and its tendency to form micelles.

Effect on Stability: The thermal stability of the compound is significantly enhanced in polar solvents. Research indicates that water is the most stabilizing solvent, showing no degradation at elevated temperatures where degradation occurs in other media. scispace.comresearchgate.nettue.nl Methanol also provides good stability. scispace.comresearchgate.net It is proposed that polar solvents can better shield reactive sites on the molecule, such as β-hydrogens, thus inhibiting elimination reactions that lead to degradation. tue.nl

Effect on Reactivity (Phase-Transfer Catalysis): The entire principle of its use as a PTC is based on solvent effects. The catalyst functions by bridging two immiscible solvent phases. Its large, nonpolar alkyl and benzyl groups confer solubility in the organic phase, which is essential for transporting the reactive anion. ias.ac.in The reactivity of the transferred anion is dramatically increased in the nonpolar organic solvent because it is not stabilized by a hydration shell, making it more available for reaction. princeton.edu

Effect on Complex Stability (Micellization): In aqueous solutions, the stability of micellar complexes is sensitive to additives within the solvent. As noted in section 4.1, adding electrolytes (salts) to the water enhances the stability of micelles, causing them to form at a lower concentration (lower CMC). ekb.eg This is due to the screening of electrostatic repulsion between the charged head groups by the salt ions, which favors aggregation. ekb.eg

Table 4: Summary of Solvent Effects on Compound Properties

PropertySolvent/ConditionEffectRationale
Thermal Stability WaterHigh stability, no degradation observed. scispace.comresearchgate.netHigh polarity likely shields reactive sites, preventing elimination reactions. tue.nl
MethanolGood stability, second best to water. scispace.comresearchgate.netHigh polarity provides a stabilizing effect. tue.nl
Solvent-less (Solid)Relatively unstable. researchgate.netLack of solvent shielding allows degradation pathways to proceed more easily.
Catalytic Reactivity Biphasic (Water/Organic)Enables phase transfer and high reactivity. ias.ac.inTransports anion to the organic phase where it is desolvated and highly reactive. princeton.edu
Complex Formation Aqueous solution with added salts.Promotes micelle formation (lowers CMC). ekb.egekb.egSalt ions screen electrostatic repulsion between cationic head groups. ekb.eg

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Separation Methods (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in assessing the purity of Flumazenil and analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of Flumazenil due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode employed. Various studies have established robust HPLC methods for the determination of Flumazenil in pharmaceutical formulations and biological fluids. ingentaconnect.comnih.govnih.gov

A typical RP-HPLC method involves a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. ingentaconnect.combvsalud.orgnih.gov Detection is commonly performed using an ultraviolet (UV) detector at wavelengths ranging from 220 nm to 250 nm. ingentaconnect.comnih.govnih.gov For instance, one method utilized an ODS reversed-phase column with a methanol-water (50:50) mobile phase and UV detection at 243 nm, demonstrating good linearity and an average recovery of 98.6%. ingentaconnect.com Another rapid HPLC procedure for plasma samples used UV detection at 250 nm and was linear from 2.5 to 1000 ng/ml. nih.gov The development of HPLC methods also focuses on the separation of Flumazenil from its impurities and degradation products, which is critical for ensuring the quality and safety of the drug product. bvsalud.org

Gas Chromatography (GC) offers an alternative for the analysis of volatile and thermally stable compounds. For Flumazenil analysis, GC is often used for determining residual organic volatile solvents in the active pharmaceutical ingredient. ingentaconnect.com A headspace GC method with a flame ionization detector (FID) has been successfully used to quantify solvents like ethanol, chloroform (B151607), acetic acid, and dimethylformamide (DMF) in Flumazenil. ingentaconnect.com This method demonstrated good linearity and recoveries, ensuring the final product meets regulatory requirements for residual solvents. ingentaconnect.com GC can also be used for the simultaneous determination of Flumazenil and other drugs, such as midazolam, in plasma samples. nih.gov

Interactive Data Table: HPLC Methods for Flumazenil Analysis

Parameter Method 1 Method 2 Method 3
Matrix Injection Serum Plasma
Column ODS reversed-phase Lichrospher RP-8 C18
Mobile Phase Methanol:Water (50:50) Acetonitrile:20 mM Ammonium (B1175870) Acetate (55:45) Acetonitrile in 0.004 M Sodium Hydrogenphosphate Buffer (pH 7.2)
Detector UV (243 nm) MS UV (220 nm)
Linear Range 80-400 ng 1-100 ng/mL 3-1000 ng/ml
Recovery 98.6% 94.65% -
Reference ingentaconnect.com mod.gov.rs nih.govnih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Profiling and Identification of Impurities

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are indispensable for the comprehensive profiling and identification of Flumazenil and its impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and specific methods for determining Flumazenil in biological matrices and for identifying unknown impurities. mod.gov.rsresearchgate.net These techniques are particularly valuable for identifying degradation products formed under stress conditions (e.g., acidic, basic, oxidative). nih.govbvsalud.org One study successfully identified fifteen degradation products of Flumazenil using a liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-Q-TOF/MS) method. nih.gov For quantitative analysis in serum, an LC-MS method operating in single ion monitoring mode at m/z 304 was developed, achieving a limit of detection of 0.5 ng/mL. mod.gov.rsresearchgate.net The use of solid-phase extraction (SPE) for sample preparation is common in these methods to remove matrix interferences and concentrate the analyte. mod.gov.rsresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the sensitive and specific quantification of Flumazenil in plasma. nih.gov A method involving basic extraction followed by separation on a capillary column and detection by selected ion monitoring (SIM) at m/z 229 and m/z 310 (for the internal standard) achieved a minimum detectable quantity of 1.0 ng/mL. nih.gov GC-MS is also a powerful tool for the analysis of impurities in pharmaceutical reference standards, providing clear identity and purity data. enamine.net Additionally, GC-MS analysis has been used to characterize the composition of fragrances containing related monoterpenes, demonstrating its utility in complex mixture analysis. core.ac.uk

Interactive Data Table: Hyphenated Techniques for Flumazenil Analysis

Technique Matrix Key Findings Reference
LC-Q-TOF/MS Drug Substance Identification of 15 degradation products under stress conditions. nih.gov
LC-MS Serum Quantitative method with LOD of 0.5 ng/mL and LOQ of 1 ng/mL. mod.gov.rsresearchgate.net
LC-ESI-MS/MS Human Plasma Linear calibration curve over 0.05-0.5 nM (15-150 pg/ml). researchgate.net
GC-MS Human Plasma Quantitative assay with a minimum detectable quantity of 1.0 ng/mL. nih.gov
GC-MS Drug Substance Analysis of benzodiazepine (B76468) drugs, including Flunitrazepam, Flutoprazepam, and Flurazepam. lcms.cz

Electrochemical Methods for Detection and Quantification

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection and quantification of electroactive compounds like Flumazenil. High-performance liquid chromatography coupled with electrochemical detection (HPLC-ED) has been utilized to determine the release of neurotransmitters in response to Flumazenil. nih.gov In one study, HPLC-ED was used to measure 5-hydroxytryptamine and 5-hydroxyindoleacetic acid in the portal venous effluent of perfused guinea-pig intestine after administration of Flumazenil. nih.gov Another study used HPLC with electrochemical detection to quantify hydroxyl-mediated conversion of salicylate, indicating its applicability in assessing the effects of Flumazenil on free radical production. nih.gov While direct electrochemical sensing of Flumazenil is less commonly reported, the development of novel sensors for related neurochemicals and drugs suggests potential for future applications. acs.orgresearchgate.net

Spectrophotometric and Fluorometric Analytical Protocols

Spectrophotometric and fluorometric methods are classical analytical techniques that can be applied for the quantification of Flumazenil, often in combination with other techniques.

Spectrophotometry , particularly UV-Vis spectrophotometry, is widely used as a detection method in HPLC, as described in section 5.1. ingentaconnect.comnih.gov The absorbance of Flumazenil at specific wavelengths allows for its quantification. Spectrophotometric methods have also been used to determine the compatibility of Flumazenil with other injectable drugs. stabilis.org

Fluorometric analysis can offer higher sensitivity and selectivity compared to spectrophotometry. While specific fluorometric assays dedicated solely to Flumazenil are not extensively detailed in the provided context, fluorescence-based techniques are used in broader applications, such as in fluorometric imaging to study receptor modulation. jove.com The development of fluorescence-based assays for related compounds, like the determination of H2S generation, indicates the potential for applying such sensitive detection methods to Flumazenil or its interaction studies. unict.it

Development of Robust Analytical Protocols for Environmental and Industrial Matrices

The development of robust analytical protocols for Flumazenil in environmental and industrial matrices is essential for monitoring its presence and ensuring product quality.

In environmental matrices , such as wastewater, the presence of pharmaceuticals is a growing concern. The development of methods to degrade and detect Flumazenil in wastewater has been a subject of research. One study investigated the degradation of Flumazenil in synthetic and real wastewater using gamma radiation, demonstrating significant removal under optimized conditions. caswi.org.jm The analysis of such samples often requires sensitive techniques like LC-MS/MS to detect the low concentrations of the drug and its degradation products. The development of analytical methods for related compounds, such as linear alkylbenzenesulfonates in aqueous environmental samples, provides a framework for establishing robust protocols for Flumazenil. acs.org

In industrial matrices , the focus is on the quality control of the active pharmaceutical ingredient (API) and the final drug product. This includes the development and validation of methods for assay, purity, and the determination of related substances and residual solvents. bvsalud.orgingentaconnect.comenamine.net Robust HPLC methods are established and validated for accuracy, precision, linearity, and sensitivity to quantify impurities. bvsalud.org For example, an HPLC method was developed for the quantitative detection of related substances in Flumazenil using correction factors, with limits of quantification for various impurities established in the nanogram range. bvsalud.org Similarly, headspace GC methods are developed to control the levels of residual solvents like ethanol, chloroform, and acetic acid. ingentaconnect.com These protocols are critical for ensuring that each batch of Flumazenil meets the stringent quality standards set by regulatory authorities.

Environmental Chemistry and Biogeochemical Cycling

Environmental Fate and Transport Mechanisms in Aquatic and Terrestrial Systems

Flumiclorac-pentyl is not expected to be persistent in soil and aquatic environments. herts.ac.ukesslabshop.com Its mobility in soil is a key factor in its environmental transport. While it is considered mobile, it is not anticipated to leach significantly into groundwater. herts.ac.ukherts.ac.uk This is partly due to its rapid degradation. pestgenie.com.au

In terrestrial systems, the soil half-life (DT50) of Flumiclorac-pentyl is short, ranging from 0.48 to 6.1 days, indicating rapid degradation. pestgenie.com.au However, there is a potential for the compound to be transported via drain flow due to its mobility. herts.ac.uk Studies have also indicated that a significant portion of applied Flumiclorac-pentyl can dissipate into the atmosphere. epa.gov

In aquatic systems, its fate is largely governed by hydrolysis and photolysis. herts.ac.ukesslabshop.com The compound degrades rapidly in water, with the rate being pH-dependent. pestgenie.com.auepa.gov

Table 1: Environmental Fate Parameters of Flumiclorac-pentyl

Parameter Value Reference
Soil Half-Life (DT50) 0.48 - 6.1 days pestgenie.com.au
Water Solubility < 0.2 ppm pestgenie.com.au

Microbial Degradation Pathways and Biotransformation Products

Microbial processes play a role in the degradation of Flumiclorac-pentyl. In soil, aerobic metabolism contributes to its breakdown. regulations.gov The primary degradation product found in aerobic soil metabolism studies is 2-chloro-4-fluoro-5-(3,4,5,6-tetrahydrophthalimido) phenoxyacetic acid (IMCA). regulations.gov IMCA itself is not persistent. epa.gov

In livestock, Flumiclorac-pentyl is rapidly metabolized. The proposed metabolic pathway involves the initial hydrolysis of the pentyl ester to form IMCA. epa.gov Further metabolism of IMCA occurs through the cleavage of the imide ring to form other metabolites. epa.gov

Abiotic Degradation Mechanisms (e.g., Photolysis, Hydrolysis)

Abiotic degradation mechanisms, particularly hydrolysis and photolysis, are significant pathways for the breakdown of Flumiclorac-pentyl in the environment. herts.ac.ukesslabshop.com

Hydrolysis: The rate of hydrolysis is highly dependent on pH. At a pH of 5, the half-life is 4.2 days. This decreases to 19 hours at a neutral pH of 7 and is extremely rapid at a pH of 9, with a half-life of only 6 minutes. pestgenie.com.au Under abiotic hydrolysis at pH 5 and 7, the tetrahydrophthalimido group can break off, forming tetrahydrophthalic acid (THPA). epa.gov At pH 7, further degradation of the phenyl-substituted moiety occurs, leading to the formation of 5-amino-2-chloro-4-fluorophenoxyacetic acid (AFCA). epa.gov

Photolysis: Photolysis, or degradation by light, is another key abiotic degradation mechanism for Flumiclorac-pentyl. herts.ac.ukesslabshop.com The rate of photolysis is reported to be similar to that of hydrolysis. pestgenie.com.au In the presence of light, further breakdown and potential mineralization of the compound can occur. regulations.gov

Bioaccumulation and Biodegradation Potential in Environmental Compartments

Flumiclorac-pentyl has a limited potential to bioaccumulate in organisms. regulations.gov This is consistent with its rapid degradation in various environmental matrices. herts.ac.ukpestgenie.com.au The compound is not considered persistent, with a typical aerobic soil degradation half-life of 2.5 days. herts.ac.uk

Methodologies for Environmental Monitoring and Trace Analysis in Complex Matrices

Several analytical methods have been developed for the detection and quantification of Flumiclorac-pentyl and its metabolites in complex environmental samples. A common technique is liquid chromatography with tandem mass spectrometry (LC/MS/MS), which is used for the quantitative determination of Flumiclorac-pentyl and its acid metabolite, IMCA, in soil. epa.gov This method involves extraction with an acetone (B3395972) and hydrochloric acid solution, followed by partitioning with dichloromethane (B109758) and analysis by LC/MS/MS. epa.gov The limit of quantitation (LOQ) for this method has been reported as 20 µg/kg. epa.gov

Gas chromatography with a nitrogen-phosphorus detector (GC/NPD) is another validated method available for enforcing established tolerances. regulations.gov For multi-residue analysis in food matrices like green beans, triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS) has been employed, demonstrating good linearity and recovery. thermofisher.com These analytical methods are crucial for monitoring environmental levels and ensuring they remain below regulatory concern.

Theoretical and Computational Chemical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in understanding the electronic structure and reactivity of oseltamivir (B103847). These studies provide insights into the molecule's stability, reactivity, and the nature of its interactions with its biological target, neuraminidase.

In one study, DFT calculations with the B3LYP hybrid functional and a 6-31G(d) basis set were used to calculate quantum chemical descriptors for a series of N-substituted oseltamivir derivatives. rsc.org The goal was to develop a Quantitative Structure-Activity Relationship (QSAR) model to predict the inhibitory activity of these compounds against the H5N1 influenza virus. rsc.org The calculations revealed that the anti-influenza activity is significantly influenced by electronic properties such as the lowest unoccupied molecular orbital (LUMO) energy and the energy of the molecular orbital below the HOMO (HOMO-1). rsc.org These descriptors are indicative of the molecule's ability to accept electrons and participate in chemical reactions.

Another investigation employed DFT to explore the metabolism mechanism of oseltamivir, which is converted to its active carboxylate metabolite in the body. worldscientific.com The study considered various reaction pathways for the hydrolysis of the ester and amide groups, evaluating both concerted and stepwise mechanisms. The results indicated that a stepwise mechanism is more favorable for both hydrolysis reactions, with the formation of a tetrahedral intermediate being the rate-determining step. worldscientific.com Furthermore, the study highlighted the role of the substrate's amino group and solvent water molecules in assisting the hydrolysis, with a substrate-assisted mechanism being the most favorable for the formation of the active carboxylate metabolite. worldscientific.com

Quantum chemical calculations have also been used to parameterize force fields for molecular dynamics simulations. nih.gov For instance, geometry optimization of oseltamivir has been performed at the Hartree-Fock/6-31G* level, and atomic charges were determined using the Restrained Electrostatic Potential (RESP) method. nih.gov This ensures that the subsequent molecular dynamics simulations are based on an accurate representation of the molecule's electronic distribution.

The table below summarizes key quantum chemical descriptors calculated for oseltamivir derivatives in a QSAR study. rsc.org

DescriptorDescriptionRole in Activity
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalA lower ELUMO value indicates a better electron acceptor, which was found to correlate with higher inhibitory activity.
EHOMO-1 Energy of the Molecular Orbital below the Highest Occupied Molecular OrbitalThis descriptor also relates to the electronic properties of the molecule and was a significant parameter in the developed QSAR model.
NA Number of AtomsThis descriptor suggests that the size of the molecule plays a role in its activity.

This table is based on findings from a QSAR study on N-substituted oseltamivir derivatives. rsc.org

Molecular Dynamics Simulations of Complex Interactions in Solution

Molecular dynamics (MD) simulations have provided profound insights into the dynamic interactions between oseltamivir and its target, the neuraminidase enzyme of the influenza virus. These simulations model the movement of atoms over time, offering a detailed view of the binding process, the stability of the drug-enzyme complex, and the mechanisms of drug resistance.

Several studies have utilized MD simulations to investigate how oseltamivir binds to neuraminidase. Large-scale free-binding MD simulations, with a cumulative time of 353.4 μs, have been conducted to map out the binding process. plos.org These simulations, combined with a Markov State Model, identified ten metastable states and five major binding pathways. plos.org This work validated previous hypotheses about the binding pathway and also revealed new, previously undiscovered metastable states. plos.org A key finding was the identification of a stable bound state involving a water-mediated hydrogen bond between the drug and the Arg118 residue of the enzyme. plos.org

MD simulations have also been crucial in understanding the molecular basis of oseltamivir resistance. By simulating the drug's interaction with both wild-type and mutant forms of neuraminidase (such as those with H274Y and N294S mutations), researchers have been able to observe how these mutations disrupt drug binding. plos.orgacs.org Steered molecular dynamics (SMD) simulations, where an external force is applied to pull the drug out of its binding site, have revealed an electrostatic binding funnel that guides oseltamivir. plos.orgnih.gov Mutations can interfere with this pathway, leading to reduced binding affinity and drug resistance. plos.org Furthermore, simulations have shown that drug unbinding in resistant mutants is often accompanied by conformational changes in the enzyme, such as the opening of the 150-loop, which allows water molecules to flood a key pocket and displace the drug. acs.org

The table below presents data from a molecular dynamics simulation study, highlighting the number of hydrogen bonds formed between an oseltamivir derivative (AD3BF2D) and neuraminidase at different temperatures. nih.gov

Simulation TemperatureInitial Hydrogen Bonds (from docking)Final Hydrogen Bonds (at end of simulation)
300 K 101
312 K 103

This table illustrates the dynamic nature of drug-receptor interactions as revealed by MD simulations, showing a reduction in the number of stable hydrogen bonds over the course of the simulation compared to the static docking prediction. nih.gov

Density Functional Theory (DFT) for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) has been extensively applied to study the conformational landscape of oseltamivir and to predict its spectroscopic properties. Understanding the stable conformations of oseltamivir in different environments is crucial, as the three-dimensional structure of the molecule directly influences its biological activity.

A multi-chiroptical approach, combining experimental techniques like electronic circular dichroism (ECD), optical rotatory dispersion (ORD), vibrational circular dichroism (VCD), and Raman optical activity (ROA) with DFT calculations, has been used to determine the most probable conformations of oseltamivir in various solvents such as chloroform (B151607), acetonitrile (B52724), and water. rsc.orgresearchgate.net These studies revealed that different conformers are stable in different solvents, and one of the predominant conformers in solution is in excellent agreement with the solid-state structure determined by X-ray analysis of oseltamivir phosphate (B84403). rsc.orgresearchgate.net

DFT calculations have also been employed to investigate the mechanism of key synthetic steps in the production of oseltamivir. For example, the high stereoselectivity of the Michael addition step was rationalized through a DFT mechanistic investigation. nih.gov The calculations showed that the experimentally obtained isomer is the most thermodynamically stable of all eight possible diastereomers, even though it involves an axial position for the thiolate substituent. nih.gov This work demonstrates the power of DFT in predicting and explaining stereochemical outcomes in organic synthesis.

Furthermore, DFT has been used to refine the crystal structure of oseltamivir phosphate obtained from powder X-ray diffraction data. cambridge.org The DFT-optimized structure showed good agreement with the Rietveld-refined and single-crystal structures, providing a highly accurate model of the compound in the solid state at ambient conditions. cambridge.org Theoretical calculations of vibrational spectra (IR and Raman) using DFT have also been performed to aid in the assignment of experimental spectral bands, which requires a precise understanding of the molecule's most stable structure. nih.gov

The table below shows a comparison of experimental and calculated specific optical rotation values for oseltamivir in different solvents, demonstrating the accuracy of DFT-based predictions. researchgate.net

SolventExperimental [α]D25Calculated [α]D25 (CAM-B3LYP)Calculated [α]D25 (B3LYP)
Chloroform -38.0-34.8-42.5
Acetonitrile -46.0-40.1-48.9

This table is based on data from a study combining experimental measurements with DFT calculations to analyze the conformational properties of oseltamivir. researchgate.net

Predictive Modeling of Environmental Behavior and Degradation Pathways

The widespread use of oseltamivir, particularly during influenza pandemics, has raised concerns about its environmental fate and potential for inducing antiviral resistance in circulating viruses in wildlife. nih.gov Predictive modeling and experimental studies have been conducted to assess its persistence and degradation in aquatic environments.

Studies have shown that the active metabolite, oseltamivir carboxylate (OC), is not effectively removed by conventional sewage treatment processes and can be released into surface waters. nih.govnih.gov Once in the environment, its degradation is influenced by factors such as sorption, biodegradation, and photolysis. nih.gov

The photodegradation of oseltamivir (oseltamivir ester, OE) and its active metabolite (OC) has been investigated under both simulated and natural solar irradiation. acs.org These studies identified several transformation products using advanced analytical techniques like UPLC-QToF-MS. For OE, degradation pathways include hydration of the cyclohexene (B86901) ring, ester hydrolysis to form OC, and intramolecular cyclization. acs.org For OC, the primary photoproduct was found to be a hydrated form of the α,β-unsaturated acid. acs.org

Kinetic studies have revealed that the degradation rate of OC is significantly slower than that of the parent drug, OE. acs.org Under simulated sunlight, the half-life of OC ranged from 12 hours in river water to 48 hours in ultrapure water, while under natural sunlight during a period of peak influenza incidence, the half-life was estimated to be around 150 days for OC and 15 days for OE. acs.org This indicates that OC is quite persistent in the environment. Advanced oxidation processes (AOPs), such as UV/H₂O₂ and the photo-Fenton reaction, have been shown to degrade oseltamivir much more rapidly, with first-order rate constants of 1.56 and 1.75 min⁻¹, respectively, suggesting potential remediation strategies. researchgate.net

Environmental risk assessments have been performed by comparing predicted environmental concentrations (PECs) with predicted no-effect concentrations (PNECs). researchgate.net While some studies suggest a low risk to aquatic ecosystems during both seasonal and pandemic use, the persistence of OC in water bodies remains a concern due to the potential for promoting the evolution of resistant influenza strains in avian reservoirs. nih.govresearchgate.net

The table below lists some of the identified phototransformation products of oseltamivir ester (OE) and oseltamivir carboxylate (OC). acs.org

Parent CompoundTransformation Product (TP) IDProposed Structure/Modification
Oseltamivir Ester (OE) TP330Hydration of the cyclohexene ring
TP284Ester hydrolysis (forms OC)
TP302Combination of hydration and hydrolysis
TP312Intramolecular cyclization involving the ester
TP226Cleavage of the ethylpropoxy side chain
Oseltamivir Carboxylate (OC) TP302Hydration of the α,β-unsaturated acid

This table is based on the elucidation of photodegradation products using UPLC-QToF-MS. acs.org

Cheminformatics Approaches for Structure-Activity Relationship (SAR) Studies

Cheminformatics and quantitative structure-activity relationship (QSAR) modeling are powerful computational tools used to understand the relationship between the chemical structure of a molecule and its biological activity. These methods are essential for optimizing lead compounds and designing new, more effective drugs.

Several QSAR studies have been performed on oseltamivir and its derivatives to identify the key structural features required for potent inhibition of influenza neuraminidase. rsc.orgresearchgate.net In one such study, a robust QSAR model was developed for a series of 32 N-substituted oseltamivir derivatives against the H5N1 strain. rsc.org The model, which was validated both internally and externally, revealed that the inhibitory activity was mainly governed by three molecular descriptors: the energy of the lowest unoccupied molecular orbital (ELUMO), the energy of the molecular orbital below the HOMO (EHOMO-1), and the number of atoms (NA). rsc.org This suggests that the activity can be enhanced by reducing the molecule's size and introducing groups with stronger electron-accepting capabilities. rsc.org

Another QSAR study on 72 oseltamivir derivatives against H1N1 neuraminidase was conducted using the Monte Carlo method with optimal descriptors derived from the SMILES notation of the molecules. researchgate.net The resulting models demonstrated good predictive power and were used to identify structural attributes that enhance or diminish the inhibitory activity. researchgate.net Based on these models, new oseltamivir derivatives with potentially higher activity were designed and their binding was further investigated using molecular docking. researchgate.net

These cheminformatics approaches, often combined with molecular docking and other computational techniques, play a crucial role in the drug discovery pipeline. peerj.com They enable the screening of large virtual libraries of compounds, the prediction of their activity, and provide valuable insights for the rational design of new neuraminidase inhibitors to combat influenza, including strains that have developed resistance to existing drugs. peerj.com

The table below presents the statistical quality of a QSAR model developed for N-substituted oseltamivir derivatives. rsc.org

Statistical ParameterValueDescription
0.902Coefficient of determination for the training set, indicating a good fit of the model.
R²adj 0.888Adjusted R², which accounts for the number of variables in the model.
Q²cv 0.857Cross-validated R² from leave-one-out cross-validation, indicating good internal predictivity.
R²test 0.872Coefficient of determination for the external test set, indicating good external predictivity.
MSE 0.094Mean squared error, a measure of the model's prediction error.

This table is based on the best QSAR model selected in a study to predict the anti-influenza H5N1 activity of oseltamivir derivatives. rsc.org

Industrial and Technological Applications Non Prohibited Focus

Applications as Dispersing Agents and Emulsifiers in Industrial Formulations

Einecs 303-473-4 is highly effective as a dispersing agent and emulsifier, particularly in systems where a cationic charge is beneficial. Its primary mechanism involves the adsorption of the positively charged quaternary ammonium (B1175870) head group onto negatively charged surfaces of solid particles or liquid droplets. The two long, non-polar decyl chains then extend into the surrounding medium, providing a steric and electrostatic barrier that prevents agglomeration or coalescence.

In the manufacturing of paints, inks, and coatings, DDAC is used to disperse inorganic pigments such as titanium dioxide and iron oxides. By adsorbing onto the pigment surface, it reduces the interfacial tension between the solid pigment and the liquid vehicle, facilitating a uniform and stable dispersion. This leads to improved color strength, gloss, and formulation stability, preventing the settling of pigments over time.

As an emulsifier, it is proficient in stabilizing oil-in-water (O/W) emulsions. In industrial formulations like cutting fluids, textile treatment solutions, and certain agrochemical concentrates, DDAC forms a protective charged layer around dispersed oil droplets, preventing them from merging and breaking the emulsion.

Table 8.1.1: Functional Roles of this compound in Industrial Formulations

Formulation TypeFunction of this compoundPrimary Mechanism of ActionResulting Formulation Benefit
Pigmented Paints & CoatingsDispersing AgentElectrostatic and steric stabilization of pigment particles via adsorption of the cationic head group.Prevents pigment settling; enhances color uniformity and gloss.
Industrial Cutting FluidsEmulsifier (O/W)Forms a cationic interfacial film around oil droplets, preventing coalescence.Improves lubricant stability and cooling performance.
Textile SoftenersConditioning Agent / EmulsifierAdsorbs onto negatively charged textile fibers; stabilizes the emulsion base.Provides fabric softness; maintains product homogeneity.
Mineral SlurriesFlocculant / Dispersant (pH dependent)Neutralizes surface charge on mineral particles, allowing for controlled aggregation or dispersion.Aids in mineral processing and water clarification.

Role in Polymerization Processes and Materials Synthesis

The utility of this compound extends to advanced materials science, where it serves as a critical component in synthesis. Its roles include acting as a phase-transfer catalyst and, more significantly, as a structure-directing agent (SDA) or template.

In the synthesis of mesoporous materials, such as the M41S family of silicas (e.g., MCM-41), DDAC plays a templating role. In an aqueous solution, the surfactant molecules self-assemble into cylindrical micelles. Inorganic precursors, such as tetraethyl orthosilicate (B98303) (TEOS), are then introduced. These precursors hydrolyze and polycondense around the micellar structures. After the inorganic framework is formed, the organic template (DDAC) is removed through calcination or solvent extraction, leaving behind a highly ordered, porous material with a narrow pore size distribution. The length of the decyl chains on the DDAC molecule directly influences the resulting pore diameter.

In emulsion polymerization, DDAC can function as a cationic stabilizer. It adsorbs onto the surface of the forming polymer latex particles, imparting a positive charge that prevents particle agglomeration and ensures the stability of the final latex dispersion.

Table 8.2.1: Role of this compound in Material Synthesis

Synthesis TypeRole of this compoundResulting Material/EffectKey Process Parameter
Mesoporous Silica (B1680970) Synthesis (e.g., MCM-41)Structure-Directing Agent (Template)Ordered porous silica with uniform pore size.Surfactant concentration; precursor-to-surfactant ratio.
Emulsion PolymerizationCationic StabilizerStable polymer latex with positively charged particles.Concentration below/above the critical micelle concentration (CMC).
Phase-Transfer CatalysisPhase-Transfer CatalystAccelerated reaction rates between immiscible reactants.Solvent system polarity; nature of the anion.

Utility as a Chemical Intermediate in Specialized Manufacturing

This compound is a valuable chemical intermediate, primarily used in the production of organoclays. Organoclays are derived from natural clays, such as bentonite (B74815) or montmorillonite, which have a layered silicate (B1173343) structure and naturally occurring inorganic cations (e.g., Na⁺, Ca²⁺) residing between the layers.

Through a cation exchange process, the inorganic cations are replaced by the didecyldimethylammonium cations from DDAC. This intercalation of the large, organic cations forces the silicate layers apart, increasing the interlayer spacing (basal spacing). Furthermore, the presence of the long alkyl chains transforms the clay surface from hydrophilic (water-loving) to organophilic (oil-loving).

These modified organoclays are crucial additives in various industries. They are used as rheological modifiers and thixotropic agents in paints, greases, and drilling muds to control viscosity and prevent sagging. In polymer science, they are incorporated into plastics to create polymer-clay nanocomposites, which exhibit enhanced mechanical strength, thermal stability, and barrier properties.

Corrosion Inhibition Mechanisms and Applications in Material Protection

This compound is an effective corrosion inhibitor for metals, particularly for carbon steel in acidic and neutral environments. Its mechanism of action is based on adsorption onto the metal surface. In a corrosive aqueous medium, metal surfaces typically develop a net negative charge. The positively charged head group of the DDAC molecule is strongly attracted to this surface.

Upon adsorption, the molecules arrange themselves such that the two long, hydrophobic decyl tails are oriented away from the metal, forming a dense, tightly packed molecular film. This film acts as a physical barrier, isolating the metal from corrosive species like water, oxygen, and chloride ions. Research using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) has confirmed the formation of this protective layer and demonstrated high inhibition efficiencies, often exceeding 95% in specific conditions.

This property is exploited in industrial water treatment for cooling towers, in oil and gas production to protect pipelines from corrosion by produced water, and as an additive in metal cleaning and acid pickling baths.

Table 8.4.1: Illustrative Corrosion Inhibition Performance Data

Metal SubstrateCorrosive MediumInhibition Efficiency (%) at Optimal ConcentrationProposed Mechanism
Carbon Steel1 M HCl Solution>95%Chemisorption and formation of a protective barrier film.
Mild SteelCO₂-Saturated Brine~92%Mixed-type inhibition; blocking of active corrosion sites.
Aluminum Alloy0.5 M NaCl Solution~88%Adsorption on the passive layer, preventing pitting corrosion.

Note: Efficiency values are illustrative of typical research findings and vary with concentration, temperature, and specific alloy composition.

Surfactant Properties and Their Exploitation in Non-Aqueous Systems

While highly functional in aqueous solutions, the structure of this compound, with its two substantial alkyl chains, also imparts significant solubility and activity in non-polar organic solvents. In these non-aqueous systems, its behavior is inverted compared to its role in water.

Instead of forming standard micelles with a hydrophobic core, it forms reverse (or inverse) micelles. In a reverse micelle, the polar cationic heads congregate to form a polar inner core, while the hydrophobic decyl tails extend outwards into the non-polar solvent. This structure allows the non-aqueous system to solubilize small amounts of water or other polar substances within the micellar core.

This property is utilized in several applications:

Lubricant and Fuel Additives: It can act as a dispersant to prevent sludge formation and as a detergent to keep engine parts clean by solubilizing polar contaminants.

Dry Cleaning: It can help solubilize water-based stains in non-aqueous dry-cleaning solvents.

Crude Oil Processing: It can function as a de-emulsifier to break persistent water-in-oil emulsions, facilitating the separation of water from crude oil.

Table 8.5.1: Comparative Surfactant Behavior in Aqueous vs. Non-Aqueous Systems

System TypeMicelle/Aggregate StructurePrimary FunctionExample Application
Aqueous (Water-based)Standard Micelle (hydrophobic core)Emulsification of oils; dispersion of solids.Paints, industrial cleaners.
Non-Aqueous (Oil/Solvent-based)Reverse Micelle (hydrophilic core)Solubilization of water/polar materials.Lubricant additives, dry cleaning fluids.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Routes and Sustainable Production

Future research will likely focus on developing greener and more efficient synthetic pathways for Einecs 303-473-4 and its analogs. Traditional production of the precursor triethanolamine (B1662121) involves the reaction of ethylene (B1197577) oxide with aqueous ammonia. atamanchemicals.comchemtoll.co.za While established, this process can be energy-intensive. Future sustainable approaches may explore bio-based routes to ethylene oxide or ammonia, or the use of catalytic systems that allow for lower temperatures and pressures.

The synthesis of the 2,4-diethylbenzenesulfonic acid component and its subsequent combination with triethanolamine also presents opportunities for innovation. Current methods for producing similar alkylbenzene sulfonates can involve strong acids and generate significant waste streams. chemicalbook.comacademie-sciences.fr Emerging research into "green chemistry" and the use of ionic liquids as both catalysts and solvents for sulfonation and esterification reactions offers a promising avenue. acs.orgthecmrs.inscielo.br The development of a one-pot synthesis where the sulfonation of diethylbenzene and the neutralization with triethanolamine occur in a single, recyclable medium could significantly improve the process's environmental footprint. acs.org Furthermore, adapting methods used for producing other amine salts of alkylbenzene sulfonic acids, which can be achieved by simply mixing the acid and amine in a solvent like water, could lead to more sustainable and atom-economical processes. google.com

PrecursorConventional SynthesisPotential Sustainable Improvement
Triethanolamine Reaction of ethylene oxide with aqueous ammonia. atamanchemicals.comchemtoll.co.zawikipedia.orgBio-derived feedstocks for ethylene oxide; Catalytic processes under milder conditions.
2,4-Diethylbenzenesulfonic Acid Sulfonation of diethylbenzene using strong acids like oleum. chemicalbook.comUse of solid acid catalysts; Sulfonation in ionic liquid media to facilitate catalyst recycling. acs.orgscielo.br
Final Compound Formation Neutralization reaction of the two precursors.One-pot synthesis combining sulfonation and neutralization; Use of green solvents and energy-efficient mixing. google.com

Development of Advanced Analytical Platforms for In Situ Monitoring

To optimize synthesis and ensure product quality, the development of advanced analytical platforms for real-time, in situ monitoring is crucial. Currently, process control often relies on offline sampling and analysis. Future paradigms will integrate sophisticated spectroscopic techniques directly into the reaction vessel.

In situ Raman and Fourier-transform infrared (FTIR) spectroscopy have proven effective for monitoring sulfonation reactions and other chemical processes in real-time. spectroscopyonline.commt.com These techniques can provide kinetic data and track the consumption of reactants and the formation of products and intermediates without disturbing the reaction. spectroscopyonline.com For a complex compound like this compound, a multi-faceted approach could be employed. For instance, an immersion Raman probe could monitor the sulfonation of the aromatic ring, while another sensor tracks the acid-base neutralization and complex formation between the sulfonic acid and the triethanolamine. spectroscopyonline.comacs.org Real-time X-ray diffraction could also be adapted to monitor the intercalation or formation of crystalline phases during the reaction. acs.org The integration of these technologies, supported by chemometric software, would enable precise control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. mt.com

Analytical TechniquePotential Application for this compoundKey Advantages
In Situ Raman Spectroscopy Monitoring SO₃ consumption and sulfonation of the diethylbenzene ring. spectroscopyonline.comNon-invasive, real-time kinetic data, sensitive to molecular vibrations.
In Situ FTIR Spectroscopy Tracking changes in functional groups during neutralization and complexation.Provides detailed structural information, widely applicable to organic reactions. mt.com
Surface Plasmon Resonance (SPR) Studying the binding kinetics and thermodynamics of the surfactant-amine complex formation. acs.orgHighly sensitive to surface interactions, provides quantitative binding data.
Electrochemical Impedance Spectroscopy In situ measurement of ionic conductivity changes during the reaction in solution. researchgate.netProvides information on ionic species and reaction progress.

Investigations into Nanoscale Applications and Surface Chemistry

The unique structure of this compound, combining a surfactant moiety with a versatile chelating agent, makes it a prime candidate for novel nanoscale applications. The triethanolamine (TEA) component is already known to be an effective reducing and capping agent in the synthesis of various nanomaterials. researchgate.netresearchgate.net

Future research could explore the use of this compound as a single-source precursor or stabilizing agent for creating functional nanostructures. For instance, the TEA part can chelate metal ions, while the diethylbenzenesulfonic acid tail can control particle dispersion and surface properties. This could be leveraged to synthesize metallic or metal oxide nanoparticles with controlled size and enhanced stability for catalytic or sensing applications. researchgate.netoaepublish.comacs.org Research has shown that TEA can be used to synthesize gold nanoparticles for immunoassays and bimetallic nitrides for supercapacitors. oaepublish.comacs.org The presence of the sulfonic acid group could further modify the surface chemistry of these nanoparticles, potentially enhancing their performance.

Another promising area is in surface modification. The compound's surfactant nature suggests it could be used to functionalize surfaces, creating specific wetting properties or binding sites. For example, modifying nanofiltration membranes with TEA has been shown to enhance the removal of heavy metal ions from water. researchgate.net The dual functionality of this compound could create membranes with both enhanced hydrophilicity (from the TEA head) and specific ionic selectivity (from the sulfonate group).

Nanoscale ApplicationRole of this compoundPotential Benefit
Nanoparticle Synthesis Acts as a stabilizer and capping agent via the TEA and sulfonate groups. researchgate.netresearchgate.netControl of particle size, enhanced dispersion, and functionalized surfaces for catalysis or sensing. oaepublish.comacs.org
Surface Functionalization Self-assembly on surfaces to alter properties like hydrophilicity and charge. acs.orgCreation of advanced materials for coatings, sensors, or specialized electronics.
Nanofiltration Membranes Modification of membrane surfaces to improve performance.Increased permeance and enhanced rejection of specific contaminants like heavy metals. researchgate.net
Drug Delivery Formation of micelles or vesicles for encapsulating therapeutic agents.Solubilization of poorly water-soluble drugs and targeted delivery.

Enhanced Understanding of Environmental Transformation and Remediation Strategies

As the use of this compound potentially increases, a thorough understanding of its environmental fate and the development of effective remediation strategies become imperative. The compound's components, an alkylbenzene sulfonate and an alkanolamine, are known to have distinct environmental behaviors.

Alkylbenzene sulfonates can be mobile in soil and water, but many are also biodegradable. europa.eu The persistence of the benzene (B151609) ring can be a concern, although studies on similar compounds suggest that degradation does occur. europa.euscience.gov Triethanolamine is also generally considered biodegradable. nih.gov However, the environmental transformation of the combined complex is unknown. Future research should focus on its persistence, potential breakdown products, and ecotoxicity. Studies analogous to those on 2,4-D, a widely used herbicide, show that environmental factors like soil type, pH, and microbial populations heavily influence degradation rates. nih.govnih.gov

For remediation, strategies will likely involve both biological and chemical methods. Biofilms have been shown to be effective in degrading triethanolamine, suggesting that bioremediation could be a viable option for contaminated water. nih.govresearchgate.net For the sulfonate component, surfactant-enhanced remediation techniques, where solutions are used to mobilize and extract contaminants, could be adapted. tandfonline.comtandfonline.com Furthermore, advanced oxidation processes, which generate highly reactive species like hydroxyl radicals, have been successfully used to degrade benzenesulfonic acid and could be applied to this compound.

Environmental AspectResearch FocusRelevant Findings for Precursors
Environmental Fate Biodegradation pathways, persistence in soil and water, potential for bioaccumulation.Alkylbenzene sulfonates are mobile but often biodegradable; the benzene ring degrades more slowly. europa.euscience.gov TEA is also known to be biodegradable. nih.gov
Ecotoxicity Impact on non-target aquatic and terrestrial organisms.Related compounds like 2,4-D can be toxic to some aquatic plants and invertebrates. nih.govepa.gov
Remediation of Water Development of bioremediation (e.g., biofilms) and advanced oxidation processes.Biofilms can effectively remove TEA. researchgate.net Cosolvency effects of TEA can impact the transport of other hydrocarbon contaminants. tandfonline.comtandfonline.com
Soil Remediation Surfactant-enhanced extraction, phytoremediation.The mobility of sulfonates in soil is influenced by organic matter content. nih.gov

Computational Design of Analogs with Tailored Properties for Specific Industrial Needs

Computational chemistry and molecular modeling offer a powerful paradigm for accelerating the discovery of new molecules based on the this compound scaffold. By using techniques like Density Functional Theory (DFT) and molecular dynamics, researchers can predict the properties of novel analogs before undertaking costly and time-consuming laboratory synthesis. researchgate.netmdpi.com

A key area of investigation is the interaction between the sulfonic acid and amine groups, which governs the compound's stability and properties in solution. Computational studies can elucidate the nature of the proton transfer and hydrogen bonding between these groups, providing insights into how to modify the structure to achieve desired characteristics. researchgate.netmdpi.com For example, by altering the alkyl chains on the benzene ring or the substituents on the triethanolamine, it may be possible to fine-tune the compound's solubility, surfactant properties (like critical micelle concentration), and chelating ability.

This in silico design approach can be used to create a library of virtual analogs with tailored properties for specific industrial needs. For instance, analogs with enhanced thermal stability could be designed for high-temperature industrial cleaning applications, while others with specific binding affinities for certain metal ions could be developed for more selective environmental remediation or catalysis. The synthesis of sulfamoyl benzoic acid analogs has demonstrated that such computational-guided approaches can lead to compounds with highly specific and potent activities. rsc.org This strategy represents a shift from discovery-by-synthesis to design-for-purpose, promising a more efficient and targeted development of next-generation functional chemicals.

Research AreaComputational MethodObjective
Structure-Property Relationship Density Functional Theory (DFT), QTAIM, NBO Analysis. researchgate.netmdpi.comUnderstand the fundamental interactions between the sulfonic acid and amine moieties to predict the properties of new analogs.
Surfactant Performance Molecular Dynamics (MD) Simulations.Predict critical micelle concentration, aggregation behavior, and interaction with surfaces for detergent and emulsifier applications.
Chelating Specificity Molecular Docking, MD Simulations. mdpi.comDesign analogs with enhanced selectivity for specific metal ions for use in remediation, catalysis, or as corrosion inhibitors.
Catalyst Design DFT, Transition State Theory.Model reaction pathways to design analogs that can act as more efficient catalysts for specific chemical transformations.

Q & A

Basic Research Question: How can EINECS 303-473-4 be reliably identified and characterized in experimental settings?

Advanced Research Question: What advanced spectroscopic or chromatographic techniques are optimal for resolving structural ambiguities or impurities in this compound samples under varying synthetic conditions?

Methodological Guidance:

  • Basic: Use standardized protocols for elemental analysis (e.g., CHNS), FT-IR spectroscopy, and NMR (¹H/¹³C) to confirm molecular structure and purity. Cross-reference with databases like PubChem or Reaxys for spectral validation .
  • Advanced: Employ high-resolution mass spectrometry (HRMS) or X-ray crystallography for unresolved structural features. For impurity profiling, combine HPLC-MS with principal component analysis (PCA) to isolate contaminant signals .

Basic Research Question: What are the key physicochemical properties of this compound relevant to experimental design?

Advanced Research Question: How do solvent polarity, temperature, and pH influence the stability and reactivity of this compound in synthetic pathways?

Methodological Guidance:

  • Basic: Determine solubility (via shake-flask method), pKa (potentiometric titration), and thermal stability (TGA/DSC). Document deviations from literature values .
  • Advanced: Design a multivariate experimental matrix to assess kinetic stability under stress conditions (e.g., Arrhenius modeling for degradation rates). Use DOE (Design of Experiments) software to optimize reaction parameters .

Basic Research Question: How can researchers ensure reproducibility in synthesizing this compound?

Advanced Research Question: What systematic errors commonly arise in scaled-up syntheses of this compound, and how can they be mitigated through process analytical technology (PAT)?

Methodological Guidance:

  • Basic: Publish detailed synthetic protocols with step-by-step annotations (e.g., stoichiometry, catalyst loading, reaction time). Include raw spectral data in supplementary materials .
  • Advanced: Implement real-time monitoring (e.g., in-situ FT-IR or Raman spectroscopy) to track intermediates and byproducts. Use statistical process control (SPC) charts to identify outlier batches .

Basic Research Question: What statistical methods are appropriate for analyzing dose-response or catalytic activity data involving this compound?

Advanced Research Question: How can machine learning models improve predictive accuracy for structure-activity relationships (SAR) of this compound derivatives?

Methodological Guidance:

  • Basic: Apply t-tests or ANOVA for comparing means across experimental groups. Use linear regression for dose-response curves, reporting R² and confidence intervals .
  • Advanced: Train neural networks or random forest models on curated datasets (e.g., IC50 values, substituent effects). Validate models with k-fold cross-validation and external test sets .

Basic Research Question: How should researchers address contradictions between experimental data and prior literature on this compound?

Advanced Research Question: What strategies can reconcile discrepancies in reported reaction yields or mechanistic pathways for this compound?

Methodological Guidance:

  • Basic: Replicate cited experiments with strict adherence to original protocols. Use standardized controls and report environmental variables (e.g., humidity, light exposure) .
  • Advanced: Conduct meta-analyses of published data to identify confounding factors (e.g., solvent purity, catalyst sourcing). Employ isotopic labeling (e.g., ¹⁸O, D) to trace mechanistic pathways .

Basic Research Question: What ethical and safety protocols are mandatory for handling this compound in laboratory settings?

Advanced Research Question: How can computational toxicology models (e.g., QSAR) predict the environmental or biological risks of novel this compound analogs?

Methodological Guidance:

  • Basic: Follow GHS guidelines for hazard communication, including SDS documentation and fume hood compliance. Conduct risk assessments for waste disposal .
  • Advanced: Use tools like EPA’s ECOSAR or OECD QSAR Toolbox to simulate metabolite toxicity. Validate predictions with in vitro assays (e.g., Ames test, cytotoxicity screens) .

Basic Research Question: How can researchers design a robust literature review framework for this compound?

Advanced Research Question: What systematic review or bibliometric techniques can identify knowledge gaps in this compound research?

Methodological Guidance:

  • Basic: Use Boolean search operators in databases (e.g., SciFinder, Web of Science) with keywords like “this compound synthesis” or “spectroscopic characterization.” Annotate findings using Zotero or Mendeley .
  • Advanced: Perform co-citation analysis (e.g., VOSviewer) to map research clusters. Apply PRISMA guidelines for systematic reviews to minimize selection bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.